Pempidine

Autonomic Pharmacology Hypertension Research Ganglionic Transmission

Sourcing a ganglionic blocker with a wide safety margin and reliable oral bioavailability for in vivo autonomic studies can be challenging. Pempidine (CAS 79-55-0) directly addresses this need as a well-characterized neuronal nAChR antagonist with a superior profile. - Wider Therapeutic Window: It delivers twice the ganglionic potency of mecamylamine, but with only one-quarter to one-half the toxicity, enabling safer and more flexible in vivo dosing. - Predictable CNS Exposure: Unlike quaternary ammonium blockers, it is rapidly absorbed after oral administration and crosses the blood-brain barrier, ensuring stable drug levels in both plasma and cerebrospinal fluid. - Stable Electrophysiology: A 1 mg/kg IV dose provides a more sustained blockade of spinal reflex pathways than a 5 mg/kg dose of mecamylamine, ensuring a longer, more consistent experimental window.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 79-55-0
Cat. No. B1200693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePempidine
CAS79-55-0
SynonymsPempidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1C)(C)C)C
InChIInChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
InChIKeyXULIXFLCVXWHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pempidine: Ganglionic Blocker Procurement Guide


Pempidine (CAS 79-55-0) is a sterically hindered tertiary amine that functions as an orally active ganglionic blocking agent [1]. Its primary mechanism of action is as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) . Historically, it was introduced as an oral treatment for hypertension, though it has since been supplanted in the clinic by more targeted therapies [1]. Today, its primary value lies as a well-characterized pharmacological tool for probing ganglionic transmission and central nicotinic pathways in experimental models [2].

Ganglionic transmission and autonomic pathway studies
Oral dosing models requiring CNS nicotinic target engagement
Nicotinic antagonist mechanism differentiation (competitive/non-competitive)

Pempidine Substitution Limitations


The ganglionic blocker class is not homogeneous; critical differences in potency, toxicity, mechanism, and physicochemical properties preclude simple substitution. For instance, pempidine exhibits a distinct pharmacological profile compared to the secondary amine mecamylamine and the quaternary ammonium compounds like tetraethylammonium (TEA) or hexamethonium [1]. Quantitative differences exist in their therapeutic indices, their ability to cross the blood-brain barrier, and their specific effects on spinal reflex pathways [2][3]. Therefore, for any experimental or reference standard application, the specific choice of compound requires justification based on the following quantitative differentiators.

Mechanism & toxicity mismatch Pempidine’s mixed antagonism and therapeutic index differ from mecamylamine; efficacy and tolerability profiles may shift.
Oral/CNS utility cannot be replicated Quaternary ammonium blockers (e.g. hexamethonium) lack oral absorption and brain penetration; direct substitution invalidates oral or CNS study design.
Spinal reflex endpoint divergence Lower dose and prolonged inhibition versus mecamylamine may not reproduce if compound is switched; model window and drug load require validation.

Pempidine: Quantitative Evidence for Selection


Therapeutic Index Advantage Over Mecamylamine

A seminal 1958 comparative study established pempidine's key differentiator: it is approximately twice as active as mecamylamine on ganglia, but only one half to one quarter as toxic [1]. This translates into a superior therapeutic index, quantified by the difference in lethality, cardiotoxicity, and tremor induction.

Therapeutic Index vs Mecamylamine
Head-to-head
Ganglionic activity ≈2× mecamylamine; toxicity ≈0.25–0.5× mecamylamine
Supports wider dosing-margin evaluation
In vivo multi-species study (Spinks 1958); refer to source for full data
Autonomic Pharmacology Hypertension Research Ganglionic Transmission

Spinal Reflex Inhibition: Potency vs. Mecamylamine

A direct in vivo comparison in cats demonstrated that pempidine is more potent than mecamylamine at inhibiting spinal reflex potentials. A 1 mg/kg intravenous dose of pempidine achieved a comparable or greater inhibition than a 5 mg/kg dose of mecamylamine [1]. Furthermore, the effect of pempidine was significantly prolonged, with no recovery of potentials observed for at least 6 minutes, whereas mecamylamine's effect began to wane sooner [1].

Spinal Reflex Potency & Duration
Head-to-head
1 mg/kg IV pempidine achieved ≥ effect of 5 mg/kg IV mecamylamine; inhibition sustained ≥6 min
Dose-reduction context for prolonged ganglionic blockade
Cat spinal reflex model (Yamada 1981)
Neuropharmacology Spinal Reflex Autonomic Neuroscience

Oral Bioavailability & CNS Penetration vs. Quaternary Blockers

Unlike quaternary ammonium ganglion blockers like hexamethonium or pentolinium (e.g., Ansolysen), pempidine is a tertiary amine, which confers key pharmacokinetic advantages. It is well absorbed when administered orally, achieving a peak plasma concentration (Cmax) in rats within 30 minutes of dosing . Critically, it demonstrates significant penetration into the central nervous system, distributing into the cerebrospinal fluid . This contrasts sharply with quaternary ammonium compounds, which are poorly absorbed orally and do not effectively cross the blood-brain barrier due to their permanent charge [1].

Oral PK & CNS Access
Class-level
Oral Tmax 30 min (rat); detected in CSF; blood/plasma ~1.2
Enables oral dosing and CNS target engagement
Contrasts with quaternary ammonium blockers; rat PK study
Pharmacokinetics Drug Delivery ADME

Binding Affinity vs. In Vivo Efficacy: Arylpempidine Analogs

In a study comparing binding affinity to in vivo efficacy, pempidine exhibited a Ki value 1-2 orders of magnitude higher (i.e., lower affinity) than potent arylpempidine analogs like 4-m-chlorobenzylidenepempidine (Ki = 1.4 nM) [1]. However, despite this difference in binding, the systemic dose required to antagonize nicotine-induced seizures in mice was comparable between pempidine and these high-affinity analogs [1]. This suggests pempidine's superior pharmacokinetic properties, such as better brain penetration, compensate for its lower intrinsic receptor affinity.

Binding vs. In Vivo Potency
Head-to-head
Ki 1–2 orders higher than aryl analogs; in vivo seizure antagonism dose comparable
Pharmacokinetic compensation context
Calf brain binding; mouse nicotine-seizure model
Nicotinic Receptor Pharmacology Structure-Activity Relationship (SAR) Medicinal Chemistry

Nicotine Antagonism Mechanism vs. Mecamylamine

A study evaluating the antagonism of nicotine's central effects revealed mechanistic differences between pempidine and mecamylamine. Pempidine increased nicotine's ED50 for depression of spontaneous activity by 4.7-fold at a 3 mg/kg dose, while the maximum effect of nicotine was still achieved, suggesting competitive antagonism in this assay [1]. However, in an antinociception assay, pempidine decreased the maximum effect of nicotine at doses that increased the ED50 by 13.7-fold, indicating a non-competitive action [1]. This dual behavior contrasts with mecamylamine, which showed a more consistent non-competitive profile across assays.

Antagonism Mode
Head-to-head
Mixed: competitive (locomotion ED50 shift 4.7×) and non-competitive (antinociception ED50 shift 13.7×, ↓Emax)
Functional selectivity research tool
Mouse behavioral models; differs from uniform non-competitive mecamylamine
Behavioral Pharmacology Nicotinic Receptors Antagonism Mechanism

Blood Pressure Control vs. Pentolinium (Ansolysen)

A direct clinical comparison reported that pempidine (Perolysen) provided a more even and smoother control of blood pressure compared to the quaternary ammonium compound ansolysen (pentolinium) [1]. Furthermore, the side effects associated with pempidine were less frequently observed and less disturbing than those of ansolysen [1].

BP Control vs Pentolinium
Data to verify
Smoother blood pressure control and fewer side effects reported vs pentolinium in hypertensive patients
Reported historical comparator endpoint context
Clinical observation (Alimurung 1959); not for therapeutic use; source-specific review
Hypertension Clinical Pharmacology Blood Pressure Management

Pempidine: Research & Industrial Applications


Autonomic Studies with High Therapeutic Index Blocker

For in vivo experiments in small or large animals where ganglionic blockade is required but off-target toxicity is a concern, pempidine is a superior choice. Its therapeutic index is quantitatively better than mecamylamine's, as it is twice as potent on ganglia but only one quarter to one half as toxic [1]. This allows for a wider and safer dosing window in studies of autonomic function, cardiovascular reflexes, or ganglionic transmission. Procurement of pempidine over mecamylamine is justified by this documented safety advantage.

Central Nicotinic Pathway Studies via Oral Dosing

When an experimental design requires a ganglionic blocker that can be administered orally and must penetrate the blood-brain barrier, pempidine is the clear candidate. Unlike quaternary ammonium blockers, pempidine is well-absorbed after oral gavage, reaching peak plasma concentration within 30 minutes and distributing into the cerebrospinal fluid . This makes it a valuable tool for studying the role of central nicotinic receptors in behavior, addiction, or neuroprotection.

Nicotinic Antagonist Mechanisms & SAR

Pempidine serves as a crucial reference point for understanding the SAR of ganglionic blockers. Its mixed competitive/non-competitive antagonism profile differs from that of mecamylamine [2], and its superior in vivo efficacy compared to higher-affinity arylpempidine analogs highlights the importance of pharmacokinetics [3]. Researchers in medicinal chemistry and chemical biology can use pempidine to benchmark new analogs and probe the relationship between a compound's structure, its in vitro binding, and its in vivo function.

Spinal Reflex & Neuromuscular Junction Models

In neurophysiological preparations, pempidine provides a potent and prolonged inhibition of spinal reflex pathways. Data shows that a 1 mg/kg IV dose produces a more sustained blockade than a 5 mg/kg dose of mecamylamine [4]. For studies of monosynaptic, polysynaptic, and dorsal root reflexes, this longer duration of action provides a more stable experimental window and allows for a lower total drug load, making it a preferred tool for acute electrophysiology experiments.

Application
Selection Property
Validation Focus
Autonomic function studies
Differentiated ganglionic blockade profile
In vivo tolerability endpoint review
Oral CNS nicotinic pathway studies
Oral bioavailability and CNS penetration
Brain exposure confirmation
Nicotinic antagonist SAR research
Mixed competitive/non-competitive antagonism
Mechanism-of-action differentiation assays
Spinal reflex electrophysiology
Prolonged blockade at reduced dose
Action duration in acute preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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